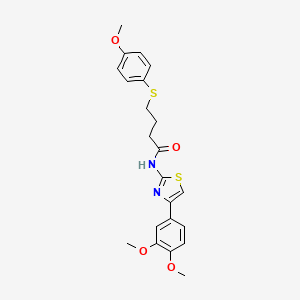

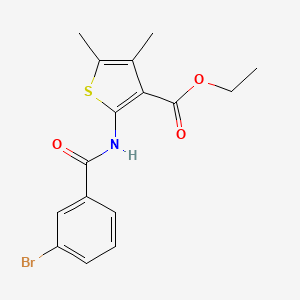

![molecular formula C9H10F2O2 B2960769 [2-(2,2-Difluoroethoxy)phenyl]methanol CAS No. 1183419-12-6](/img/structure/B2960769.png)

[2-(2,2-Difluoroethoxy)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(2,2-Difluoroethoxy)phenyl]methanol” is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is also known by its IUPAC name [4- (2,2-difluoroethoxy)phenyl]methanol . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for [2-(2,2-Difluoroethoxy)phenyl]methanol is 1S/C9H10F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9,12H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

[2-(2,2-Difluoroethoxy)phenyl]methanol is a powder that is stored at a temperature of 4°C . Its molecular weight is 188.17 . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.Aplicaciones Científicas De Investigación

Methanol in Energy Applications

Methanol, including its derivatives, plays a crucial role in the development of alternative energy sources and fuel technology. For instance, Direct Methanol Fuel Cells (DMFCs) are highlighted for their advantages in various applications due to their ability to generate electricity efficiently from methanol. The challenges, such as methanol crossover and the need for more methanol-impermeable polymer electrolytes, are discussed in-depth, showing the ongoing efforts to overcome these barriers for better energy solutions (Heinzel & Barragán, 1999).

Methanol in Environmental Science

The review on hydrogen production from methanol thermochemical conversion underlines methanol's role as a sustainable energy carrier, capable of producing high purity hydrogen. This highlights the importance of catalyst development and reactor technology in enhancing methanol steam reforming, partial oxidation, and other processes for green hydrogen production (García et al., 2021).

Methanol in Material Science

Methanol's application extends to material science, particularly in the synthesis of advanced materials. For example, quaternized polyvinyl alcohol-based membranes in DMFCs and DEFCs demonstrate how methanol derivatives can be utilized to produce cost-effective and high-performance materials for fuel cell technologies. This includes reducing fuel crossover and improving conductivity, which are critical for the commercial viability of fuel cells (Zakaria & Kamarudin, 2020).

Methanol as a Chemical Building Block

The versatility of methanol extends to its use as a building block in chemical synthesis, including the formation of environmentally friendly methanol from CO2. The development of MOF (Metal-Organic Framework) type catalysts for low-temperature applications illustrates the potential of methanol in aiding the transition to greener chemistry and energy practices (Din et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

[2-(2,2-difluoroethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGPKSCHPOKWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,2-Difluoroethoxy)phenyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

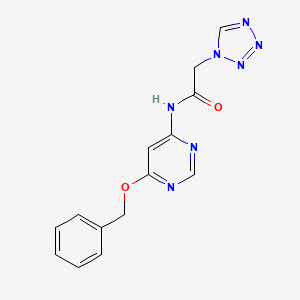

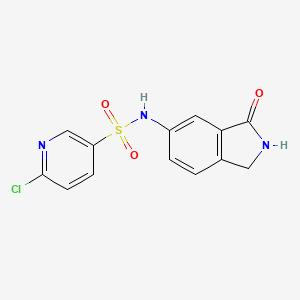

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

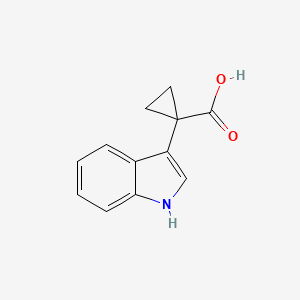

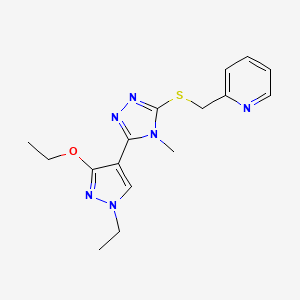

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

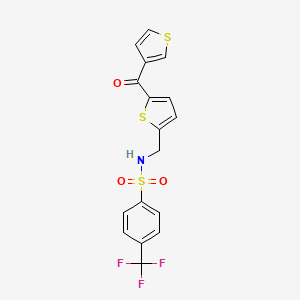

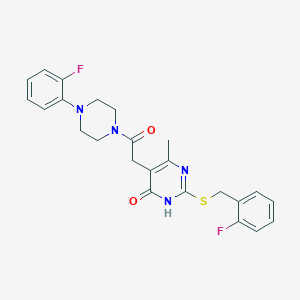

![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)